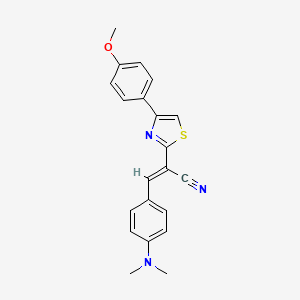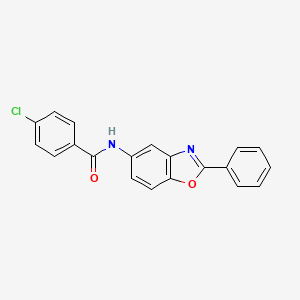![molecular formula C28H25Cl2NO4 B11712125 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye grupos cloro, ciano y heptilfenilo, lo que lo convierte en un tema de interés para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo generalmente implica múltiples pasos. Un método común incluye la reacción del ácido 3-cloro-4-cianofenilborónico con ácido 2-cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoico en condiciones de acoplamiento de Suzuki-Miyaura . Esta reacción está catalizada por paladio y requiere una base como carbonato de potasio en un solvente orgánico como tolueno o etanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlarían cuidadosamente para maximizar la eficiencia y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
El 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como precursor de ingredientes farmacéuticos activos.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo implica su interacción con objetivos moleculares y vías específicas. Los grupos cloro y ciano pueden participar en diversas interacciones químicas, incluida la unión de hidrógeno y la apilamiento π-π, lo que puede influir en la actividad biológica del compuesto. El grupo heptilfenilo puede aumentar la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y los objetivos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-cloro-4-cianofenilborónico
- Ácido 2-cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoico
- 4-Cloro-3-trifluorometilfenil isocianato
Unicidad
El 2-Cloro-4-{[(4-heptilfenil)carbonil]oxi}benzoato de 3-cloro-4-cianofenilo es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de grupos cloro y ciano permite una reactividad química diversa, mientras que el grupo heptilfenilo aumenta su lipofilia y su posible actividad biológica .
Propiedades
Fórmula molecular |
C28H25Cl2NO4 |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
(3-chloro-4-cyanophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C28H25Cl2NO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)27(32)34-23-14-15-24(26(30)17-23)28(33)35-22-13-12-21(18-31)25(29)16-22/h8-17H,2-7H2,1H3 |
Clave InChI |
NJTMHQUJAVTPTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)


![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)


![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

